

3-Hydroxy-2'-methoxyflavone CAS number and chemical properties

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Compound of Interest

Compound Name: **3-Hydroxy-2'-methoxyflavone**

Cat. No.: **B191846**

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3-Hydroxy-2'-methoxyflavone: A Comprehensive Technical Guide

CAS Number: 29219-03-2

This technical guide provides an in-depth overview of **3-Hydroxy-2'-methoxyflavone**, a synthetic flavonol under investigation for its potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

3-Hydroxy-2'-methoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites of plants. While this specific compound is synthetic, its structural backbone is common to many naturally occurring bioactive molecules.^[1] The physicochemical properties of **3-Hydroxy-2'-methoxyflavone** are summarized in the table below.

Property	Value	Source(s)
CAS Number	29219-03-2	[2]
Molecular Formula	C ₁₆ H ₁₂ O ₄	[3]
Molecular Weight	268.26 g/mol	[3]
IUPAC Name	3-hydroxy-2-(2-methoxyphenyl)chromen-4-one	[2]
Melting Point	211-212 °C	[4]
Boiling Point	435.7 °C at 760 mmHg	[4]
Flash Point	164.6 °C	[4]
Refractive Index	1.651	[4]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and N,N-dimethylformamide. [1] [5]	
Appearance	Crystalline powder	[5]

Spectral Data:

- ¹³C NMR, ATR-IR, and MS-MS spectral data are available through public databases such as PubChem.[\[2\]](#)
- The parent compound, 3-hydroxyflavone, exhibits excited-state intramolecular proton transfer (ESIPT), resulting in a characteristic dual emission spectrum.[\[1\]](#)

Synthesis of 3-Hydroxy-2'-methoxyflavone

The primary synthetic route to 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction. [\[1\]](#)[\[6\]](#) This reaction involves the oxidative cyclization of a chalcone precursor in the presence of alkaline hydrogen peroxide.[\[6\]](#)

General Experimental Protocol: Algar-Flynn-Oyamada Reaction

This protocol describes a general method for the synthesis of 3-hydroxyflavones from their corresponding chalcones and can be adapted for **3-Hydroxy-2'-methoxyflavone**.

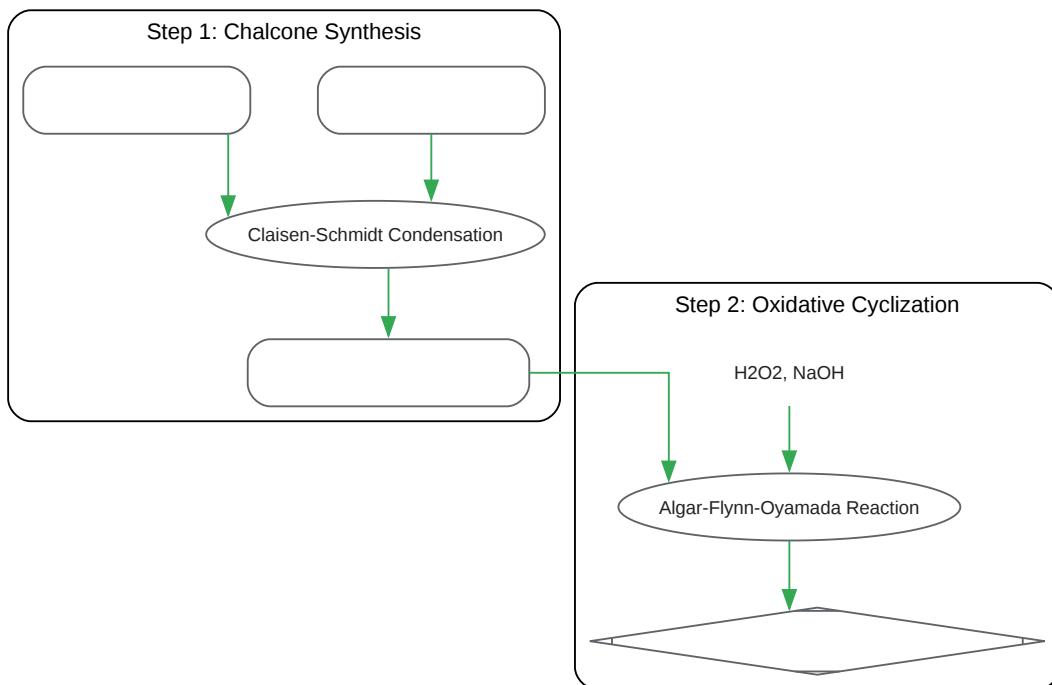
Step 1: Chalcone Synthesis

The precursor, a 2'-hydroxychalcone derivative, is first synthesized via a Claisen-Schmidt condensation of an appropriately substituted 2-hydroxyacetophenone and benzaldehyde.

Step 2: Oxidative Cyclization (AFO Reaction)

- Suspend the synthesized chalcone (0.01 mol) in ethanol (85 mL).^[7]
- Add a 20% aqueous solution of sodium hydroxide (10 mL) with stirring.^[7]
- Carefully add 30% hydrogen peroxide (18 mL) dropwise over a period of 30 minutes.^[7]
- Continue stirring the reaction mixture for approximately 3.5 hours at 30°C.^[7]
- Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.^[7]
- Filter the precipitate, wash with water, and dry.^[7]
- Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified 3-hydroxyflavone derivative.^[7]

General Synthesis Workflow for 3-Hydroxyflavones

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Caption: General synthesis workflow for 3-hydroxyflavones.

Potential Biological Activities and Signaling Pathways

Flavonoids, as a class, are known for a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.^{[8][9]} The presence of both hydroxyl

and methoxy groups in **3-Hydroxy-2'-methoxyflavone** suggests a potential for complex biological interactions.[10]

Antioxidant Activity

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals.[9] While methylation can sometimes reduce the *in vitro* radical-scavenging activity compared to their hydroxylated counterparts, methoxyflavones can exhibit enhanced cellular antioxidant effects due to increased metabolic stability and bioavailability.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard method to evaluate the antioxidant capacity of a compound.

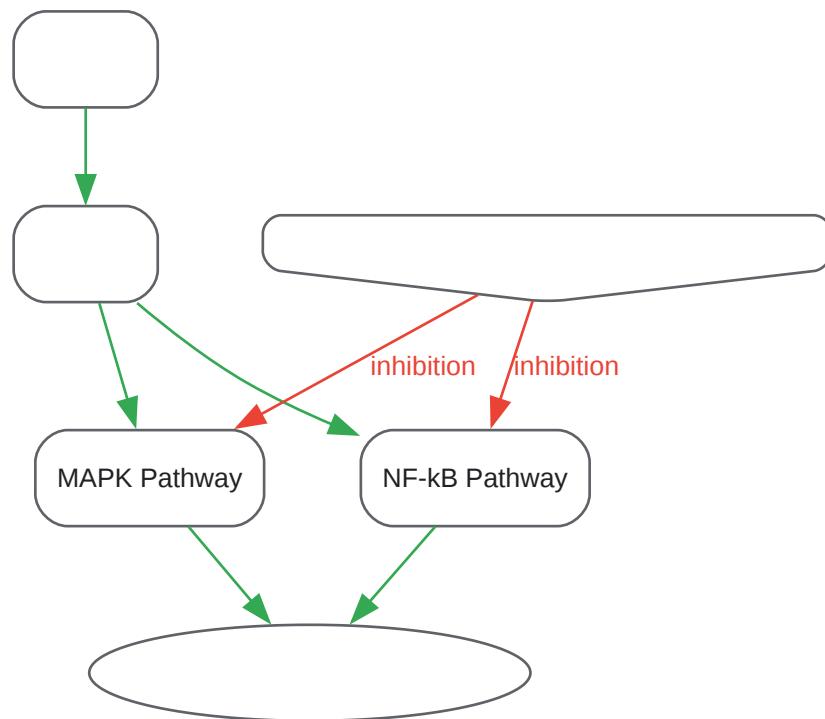
- Prepare a stock solution of **3-Hydroxy-2'-methoxyflavone** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add various concentrations of the test compound.
- Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or quercetin can be used as a positive control.[12]
- The percentage of DPPH radical scavenging activity is calculated, and the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[13]

Anti-inflammatory Activity

Flavonols are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[14]

Signaling Pathways in Inflammation

Inhibition of Inflammatory Signaling Pathways by Flavonols

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Caption: Potential inhibition of MAPK and NF-κB signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

- Culture RAW 264.7 macrophage cells in a suitable medium.[\[14\]](#)
- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **3-Hydroxy-2'-methoxyflavone** for 4 hours.[\[14\]](#)
- Stimulate the cells with LPS (1 µg/mL) for another 12-24 hours.[\[14\]](#)

- Collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant using the Griess reagent.[14]
- The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[14]

Anticancer and Enzyme Inhibition Potential

Methoxyflavones have been investigated for their cancer chemopreventive properties.[11] Their increased metabolic stability may lead to better oral bioavailability compared to their hydroxylated analogs.[11] Some flavonoids have also been shown to inhibit various enzymes, including cytochrome P450 enzymes and 3β -hydroxysteroid dehydrogenase.[15][16] The metabolism of methoxyflavones by human cytochrome P450 enzymes, particularly CYP1B1 and CYP2A13, to form hydroxylated metabolites is an important consideration in drug development.[15][17]

Conclusion

3-Hydroxy-2'-methoxyflavone is a synthetic flavonol with potential for further investigation in various therapeutic areas, including as an antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological context. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

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